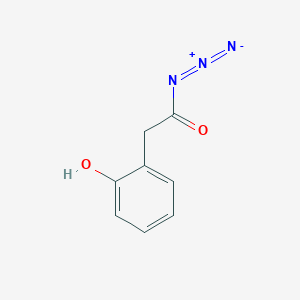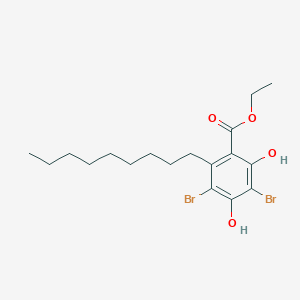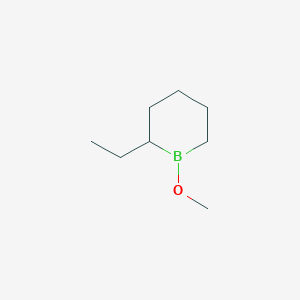![molecular formula C8H15ClN2O4 B14593954 7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid CAS No. 61267-89-8](/img/structure/B14593954.png)
7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid is a chemical compound that belongs to the class of diazabicyclo compounds. This compound is known for its unique bicyclic structure, which includes nitrogen atoms at positions 3 and 7. The perchloric acid component adds to its reactivity and stability, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-diaminopentane with formaldehyde and a methylating agent. The reaction is carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the cyclization process. The resulting product is then treated with perchloric acid to form the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization and methylation steps.
化学反応の分析
Types of Reactions
7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products include oxidized derivatives with additional oxygen-containing functional groups.
Reduction: The major products are reduced forms of the compound with hydrogen atoms added to the nitrogen atoms.
Substitution: The major products are substituted derivatives with new alkyl or acyl groups attached to the nitrogen atoms.
科学的研究の応用
7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene involves its interaction with molecular targets, primarily through its nitrogen atoms. These interactions can lead to the formation of stable complexes with metal ions or other reactive species. The compound’s bicyclic structure allows it to act as a ligand in coordination chemistry, influencing various biochemical pathways and reactions .
類似化合物との比較
Similar Compounds
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: Similar in structure but with different substituents.
3,7-Diazabicyclo[3.3.1]nonane: Lacks the methyl group at position 7.
3,7-Diacetyl-3,7-diazabicyclo[3.3.1]nonane: Contains acetyl groups instead of a methyl group
Uniqueness
7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid is unique due to its specific methylation and the presence of perchloric acid, which enhances its reactivity and stability. This makes it particularly useful in applications requiring strong and stable reagents.
特性
CAS番号 |
61267-89-8 |
|---|---|
分子式 |
C8H15ClN2O4 |
分子量 |
238.67 g/mol |
IUPAC名 |
7-methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid |
InChI |
InChI=1S/C8H14N2.ClHO4/c1-10-5-7-2-8(6-10)4-9-3-7;2-1(3,4)5/h3,7-8H,2,4-6H2,1H3;(H,2,3,4,5) |
InChIキー |
ZMSXESOLWBPHAB-UHFFFAOYSA-N |
正規SMILES |
CN1CC2CC(C1)C=NC2.OCl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


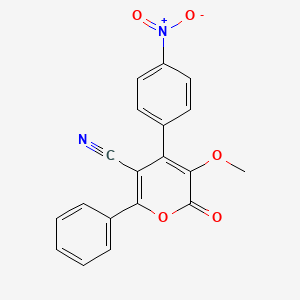
![1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14593878.png)

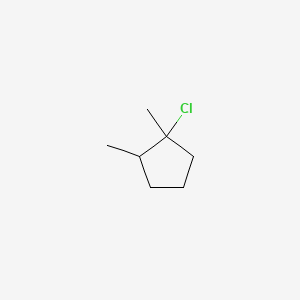


![6-[(Benzenesulfonyl)methyl]-5-phenyl-3,4-dihydro-2H-pyran](/img/structure/B14593901.png)
![[3-(Propan-2-yl)cyclopent-3-en-1-yl]acetaldehyde](/img/structure/B14593902.png)
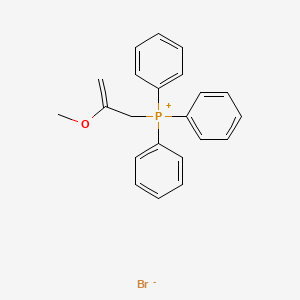
![{2-[Dimethyl(phenyl)silyl]ethyl}(methoxy)dimethylsilane](/img/structure/B14593912.png)
